molecular formula C20H26ClNO5 B12749280 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine CAS No. 1445574-98-0

2-(4-Chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B12749280
CAS No.: 1445574-98-0
M. Wt: 395.9 g/mol
InChI Key: ZQYYVTABADQBTJ-UHFFFAOYSA-N
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Description

C30-nbome is a member of the NBOMe family, a class of potent synthetic stimulants and hallucinogens. These compounds are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin. NBOMe compounds contain a N-(2-methoxy)benzyl substituent, which significantly increases their affinity for serotonin receptors, particularly the 5-HT2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C30-nbome typically involves the reaction of a 2C compound with a methoxybenzyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the 2C compound attacks the electrophilic carbon of the methoxybenzyl halide, forming the NBOMe derivative .

Industrial Production Methods

Industrial production of NBOMe compounds, including C30-nbome, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity and potency .

Chemical Reactions Analysis

Types of Reactions

C30-nbome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted phenethylamines, which can exhibit different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

C30-nbome has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of NBOMe compounds.

    Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and its role in neuropharmacology.

    Industry: Utilized in the development of new psychoactive substances and for forensic analysis.

Mechanism of Action

C30-nbome exerts its effects primarily through its high affinity for the serotonin 5-HT2A receptor. It acts as a full agonist, leading to the activation of this receptor and subsequent downstream signaling pathways. This activation results in altered perception, mood, and cognition, characteristic of hallucinogenic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 25I-NBOMe
  • 25B-NBOMe
  • 25C-NBOMe

Comparison

C30-nbome is unique due to its specific substitution pattern, which confers higher potency and selectivity for the 5-HT2A receptor compared to its analogs. While all NBOMe compounds share a common mechanism of action, the differences in their chemical structure can lead to variations in their pharmacological effects and toxicity profiles .

Properties

CAS No.

1445574-98-0

Molecular Formula

C20H26ClNO5

Molecular Weight

395.9 g/mol

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H26ClNO5/c1-23-16-11-15(21)17(24-2)10-14(16)6-7-22-12-13-8-18(25-3)20(27-5)19(9-13)26-4/h8-11,22H,6-7,12H2,1-5H3

InChI Key

ZQYYVTABADQBTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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